Cas no 4771-80-6 (cyclohex-3-ene-1-carboxylic acid)

cyclohex-3-ene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Cyclohex-3-enecarboxylic acid
- 3-Cyclohexene-1-carboxylic acid
- 3-Cyclohexene carboxylicacid
- 3-Cyclohexenylcarboxylic Acid
- cyclohex-3-ene-1-carboxylic acid
- 1,2,3,6-Tetrahydrobenzoic Acid
- 3-Cyclohexene-1-carboxylic acid,98%
- PB29511
- EINECS 225-314-7
- F11249
- 1-Cyclohexene-4-carboxylic acid
- 4-09-00-00114 (Beilstein Handbook Reference)
- AC-16124
- SCHEMBL91180
- STR08943
- 3-CYCLOHEXENECARBOXYLIC ACID
- Z57921336
- Kyselina 1,2,5,6-tetrahydrobenzoova [Czech]
- 4-cyclohexenecarboxylic acid
- BCP15341
- NSC 44883
- AKOS025243242
- EN300-18424
- FT-0665343
- MFCD00013781
- NSC44883
- NSC 44712
- Kyselina 1,2,5,6-tetrahydrobenzoova
- NSC44712
- AKOS016341392
- MFCD08275437
- 4-cyclohexene carboxylic acid
- (S)-(?)-3-Cyclohexene-1-carboxylic acid
- FT-0615562
- (S)-3-Cyclohexenecarboxylic acid
- cyclohexene-4-carboxylic acid
- .DELTA.3-Cyclohexenylcarboxylic acid
- AMY3991
- 4771-80-6
- DTXSID40871099
- BRN 1617723
- 3-cyclohexene carboxylic acid
- cyclohex-3-ene carboxylic acid
- AKOS000121458
- PB18863
- cyclohex-3-enecarboxylicacid
- delta3-Cyclohexenylcarboxylic acid
- TS-01661
- NSC-44712
- .DELTA.3-Cyclohexenecarboxylic acid
- MFCD08275445
- CS-W011160
- 1338-24-5
- SY097786
- SY098140
- (+/-)-3-Cyclohexene-1-carboxylic acid
- (S)-(?)-1,2,3,6-Tetrahydrobenzoic acid
- BB 0237473
- FT-0686460
- NS00047160
- W-106065
- WLN: L6UTJ DVQ
- F2191-0063
- cyclohex-3-ene-1-carboxylicacid
- NSC-44883
- AI3-32141
- .delta.(Sup3)-Cyclohexenecarboxylic acid
- C0652
- 3-Cyclohexene-1-carboxylic acid, 97%
- DB-072245
- DB-072247
- DTXCID30818771
- (R)-3-Cyclohexene-1-carboxylic acid
- delta3-Cyclohexenecarboxylic acid
-
- MDL: MFCD00013781
- インチ: 1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)
- InChIKey: VUSWCWPCANWBFG-UHFFFAOYSA-N
- ほほえんだ: C1=CCC(CC1)C(=O)O
- BRN: 1617723
計算された属性
- せいみつぶんしりょう: 126.06800
- どういたいしつりょう: 126.06808
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 37.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.081 g/mL at 25 °C(lit.)
- ゆうかいてん: 17 °C (lit.)
- ふってん: 238°C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.48(lit.)
- ようかいど: V sol
- すいようせい: 不溶性
- あんていせい: Stable. Combustible. Incompatible with bases, strong oxidizing agents.
- PSA: 37.30000
- LogP: 1.42730
- ようかいせい: 自信がない
cyclohex-3-ene-1-carboxylic acid セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H312,H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 3265
- WGKドイツ:3
- 危険カテゴリコード: 21-34
- セキュリティの説明: S26-S36/37/39-S45
- RTECS番号:GW3675000
-
危険物標識:
- 危険レベル:8
- リスク用語:R21; R34
- 包装等級:III
- 包装グループ:III
- TSCA:Yes
- セキュリティ用語:S26;S36/37/39;S45
- 包装カテゴリ:III
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:8
cyclohex-3-ene-1-carboxylic acid 税関データ
- 税関コード:2916209090
- 税関データ:
中国税関コード:
2916209090概要:
29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
cyclohex-3-ene-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18424-0.05g |
cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 95% | 0.05g |
$19.0 | 2023-09-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0302-100G |
cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 97% | 100g |
¥ 118.00 | 2023-04-13 | |
Apollo Scientific | OR30377-25g |
Cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 98% | 25g |
£16.00 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102409-100g |
cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 98% | 100g |
¥66.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007954-100g |
cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 98% | 100g |
¥65 | 2024-05-23 | |
TRC | C988195-1g |
3-Cyclohexenylcarboxylic Acid |
4771-80-6 | 1g |
$ 138.00 | 2023-09-08 | ||
Apollo Scientific | OR30377-100g |
Cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 98% | 100g |
£24.00 | 2025-02-19 | |
Life Chemicals | F2191-0063-0.5g |
cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C092A-100g |
cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 98% | 100g |
¥102.0 | 2022-05-30 | |
Enamine | EN300-18424-1.0g |
cyclohex-3-ene-1-carboxylic acid |
4771-80-6 | 95% | 1.0g |
$26.0 | 2023-07-08 |
cyclohex-3-ene-1-carboxylic acid サプライヤー
cyclohex-3-ene-1-carboxylic acid 関連文献
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Yeon Hee Ban,Jong Hyun Lee,Gyo Rim Gu,Boram Lee,SangJoon Mo,Ho Jeong Kwon,Yeo Joon Yoon Mol. BioSyst. 2013 9 944
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Sanjiv O. Tomer,Hemant P. Soni New J. Chem. 2022 46 2495
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Heather M. Aitken,Michelle L. Coote Phys. Chem. Chem. Phys. 2018 20 10671
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Mei-Yan Gao,Shumei Chen,Lan-Xia Hu,Lei Zhang,Jian Zhang Dalton Trans. 2017 46 10630
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5. Reaction of 1 : 2 : 3 : 6-tetrahydrobenzaldehyde with alkaliE. G. E. Hawkins,D. J. G. Long,F. W. Major J. Chem. Soc. 1955 1462
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Afaf R. Genady,Hiroyuki Nakamura Org. Biomol. Chem. 2011 9 7180
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Jian-Zhong Xu,Wei-Liu Yan,Wei-Guo Zhang RSC Adv. 2017 7 28527
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8. Application of chemical P-450 model systems to studies on drug metabolism. Part X. Novel hydroxylactonization of γ,δ- and β,γ- unsaturated carboxylic acids with an iron porphyrin–iodosylbenzene systemMasakatsu Komuro,Tsunehiko Higuchi,Masaaki Hirobe J. Chem. Soc. Perkin Trans. 1 1996 2309
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9. Dimethyl sulfoxide–trimethylsilyl bromide–amine system as a bromonium ion source containing a potential internal nucleophile; unusual bromolactonisation of cyclohex-3-enecarboxylic acid derivativesKazuyuki Miyashita,Akira Tanaka,Hiroaki Mizuno,Masahiro Tanaka,Chuzo Iwata J. Chem. Soc. Perkin Trans. 1 1994 847
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Fei Wang,Zhaohui Tong RSC Adv. 2014 4 6314
cyclohex-3-ene-1-carboxylic acidに関する追加情報
Cyclohex-3-ene-1-carboxylic Acid: A Comprehensive Overview
Cyclohex-3-ene-1-carboxylic acid (CAS No. 4771-80-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as cyclohex-3-enecarboxylic acid, is characterized by its unique structure, which combines a cyclohexene ring with a carboxylic acid functional group. This combination endows the molecule with a range of chemical properties that make it an attractive starting material for various synthetic pathways and applications.
The chemical structure of cyclohex-3-ene-1-carboxylic acid is defined by a six-membered ring with a double bond at the 3-position and a carboxylic acid group at the 1-position. The presence of the double bond and the carboxylic acid group provides multiple reactive sites, enabling a wide array of chemical transformations. The cyclohexene ring can undergo reactions such as hydrogenation, halogenation, and addition reactions, while the carboxylic acid group can participate in esterification, amide formation, and other nucleophilic acyl substitution reactions.
In the realm of medicinal chemistry, cyclohex-3-ene-1-carboxylic acid has been explored as a building block for the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel pharmaceuticals. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound to synthesize derivatives with anti-inflammatory properties. These derivatives have shown promising results in preclinical studies, demonstrating their ability to inhibit key enzymes involved in inflammatory pathways.
Beyond its applications in drug discovery, cyclohex-3-ene-1-carboxylic acid has also found utility in materials science. Its unique structure makes it an ideal candidate for the synthesis of polymers and copolymers with tailored properties. For example, scientists at the Massachusetts Institute of Technology (MIT) have developed copolymers incorporating this compound that exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in advanced coatings, adhesives, and composite materials.
The synthesis of cyclohex-3-ene-1-carboxylic acid can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the oxidation of cyclohex-3-enyl alcohol using an oxidizing agent such as potassium permanganate or Jones reagent. Another approach involves the hydrolysis of cyclohex-3-enyl esters or nitriles under acidic conditions. These synthetic methods have been optimized to achieve high yields and purity levels, making them suitable for both laboratory-scale research and industrial production.
In terms of safety and handling, cyclohex-3-ene-1-carboxylic acid is generally considered to be stable under normal laboratory conditions. However, like many carboxylic acids, it can exhibit corrosive properties and should be handled with appropriate personal protective equipment (PPE). It is also important to store this compound in a cool, dry place to prevent degradation or contamination.
The environmental impact of cyclohex-3-ene-1-carboxylic acid is another important consideration. Recent studies have focused on developing more sustainable synthetic methods that minimize waste and reduce the use of hazardous reagents. For example, researchers at the University of Cambridge have developed a green synthesis route using catalytic hydrogenation followed by selective oxidation with hydrogen peroxide. This approach not only reduces environmental impact but also improves overall process efficiency.
In conclusion, cyclohex-3-ene-1-carboxylic acid (CAS No. 4771-80-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure provides a platform for diverse chemical transformations and innovative material development. As research continues to advance in these fields, the potential uses and benefits of this compound are likely to expand further.
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